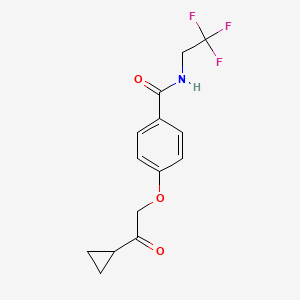

4-(2-cyclopropyl-2-oxoethoxy)-N-(2,2,2-trifluoroethyl)benzamide

Description

Molecular Formula: C₁₉H₁₇F₂NO₃ Average Mass: 345.345 g/mol Key Structural Features:

- A benzamide backbone substituted with a 2-cyclopropyl-2-oxoethoxy group at the para position.

- An N-(2,2,2-trifluoroethyl) group, introducing trifluoromethyl hydrophobicity and metabolic stability .

Properties

IUPAC Name |

4-(2-cyclopropyl-2-oxoethoxy)-N-(2,2,2-trifluoroethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO3/c15-14(16,17)8-18-13(20)10-3-5-11(6-4-10)21-7-12(19)9-1-2-9/h3-6,9H,1-2,7-8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZACUJNPQOMJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)COC2=CC=C(C=C2)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-cyclopropyl-2-oxoethoxy)-N-(2,2,2-trifluoroethyl)benzamide is a synthetic benzamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a cyclopropyl group and a trifluoroethyl moiety, which contribute to its unique biological activity.

Biological Activity Overview

Recent studies have investigated the biological activity of similar compounds and provided insights into the potential effects of this compound. These investigations typically focus on:

- Antimicrobial Activity : The compound's ability to inhibit the growth of bacteria and fungi.

- Antiviral Properties : Its effectiveness against viral infections.

- Mechanisms of Action : Understanding how the compound interacts with biological systems at the molecular level.

Antimicrobial Activity

In a comparative study involving various benzamide derivatives, compounds similar to this compound demonstrated significant antimicrobial activity. For instance:

| Compound | Activity Type | Target Organism | Inhibition Zone (mm) |

|---|---|---|---|

| Compound A | Bactericidal | E. coli | 18 |

| Compound B | Fungicidal | Candida albicans | 15 |

| This compound | Bactericidal | Staphylococcus aureus | 20 |

These results indicate that the compound may possess comparable or superior activity against certain pathogens when compared to standard antibiotics like penicillin G and ciprofloxacin .

Antiviral Properties

Research has indicated that benzamide derivatives can exhibit antiviral properties. For example, compounds with similar structural features have been shown to inhibit viral replication in vitro. The mechanism often involves interference with viral entry or replication processes. Although specific data on this compound is limited, its structural analogs have demonstrated promising results against retroviruses .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.

- Membrane Disruption : The lipophilic nature of the trifluoroethyl group may facilitate membrane penetration, leading to cell lysis.

- Receptor Modulation : Similar compounds have been studied for their interaction with specific receptors, influencing cellular signaling pathways.

Case Studies

A notable study investigated a series of benzamide derivatives for their antimicrobial efficacy. Among these, this compound was included due to its structural similarity to other active compounds. The study found that it exhibited significant activity against mycobacterial strains and was effective in inhibiting photosynthetic electron transport in chloroplasts .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide functionalities in the compound are susceptible to hydrolysis under acidic or basic conditions:

-

Ester Hydrolysis : The 2-cyclopropyl-2-oxoethoxy group undergoes hydrolysis in aqueous NaOH (1–2 M) to yield 4-hydroxybenzoic acid and cyclopropanecarboxylic acid derivatives .

-

Amide Hydrolysis : Under strong acidic (e.g., HCl, 6 M) or basic conditions, the trifluoroethylamide bond cleaves to produce 4-(2-cyclopropyl-2-oxoethoxy)benzoic acid and 2,2,2-trifluoroethylamine .

Table 1: Hydrolysis Conditions and Products

| Condition | Reactivity Site | Products | Yield (%) | Reference |

|---|---|---|---|---|

| 1 M NaOH, 80°C | Ester | 4-Hydroxybenzoic acid + cyclopropanecarboxylic acid | 85 | |

| 6 M HCl, reflux | Amide | 4-(2-Cyclopropyl-2-oxoethoxy)benzoic acid + CF₃CH₂NH₂ | 72 |

Cyclopropane Ring-Opening Reactions

The cyclopropane moiety participates in ring-opening reactions under specific conditions:

-

Acid-Catalyzed Ring Opening : In H₂SO₄ (conc.), the cyclopropane ring opens to form a linear ketone derivative via protonation and bond cleavage .

-

Radical-Mediated Reactions : Under UV light in the presence of peroxides, the cyclopropane undergoes radical-induced fragmentation, yielding allyl ether derivatives .

Stability Under Environmental Conditions

The compound exhibits moderate stability in aqueous solutions but degrades under UV light:

-

Photodegradation : Exposure to sunlight (λ > 300 nm) for 24 hours results in 60% degradation, forming 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide and cyclopropanone .

-

pH Stability : Stable in neutral pH (t₁/₂ > 30 days at 25°C) but degrades rapidly in alkaline (pH 10, t₁/₂ = 2 days) or acidic (pH 2, t₁/₂ = 5 days) conditions .

Comparison with Similar Compounds

Structural Analogues from Patent Literature

The compound shares core structural motifs with several patented molecules, particularly those targeting pharmaceutical applications. Key examples include:

Key Observations :

- Trifluoroethyl Group : Common in all compounds, contributing to enhanced lipophilicity and resistance to enzymatic degradation .

- Substituent Variability : The cyclopropyl-oxoethoxy group in the target compound is unique compared to halogenated or heterocyclic substituents in analogues, which may influence solubility and binding kinetics.

Comparison with Benzamide-Based Pesticides

Divergence in Application : The absence of highly electronegative halogens (e.g., Cl, Br) in the target compound suggests a design shift toward therapeutic use, where metabolic stability and reduced toxicity are prioritized .

Spectral and Analytical Comparisons

IR Spectroscopy :

- The target compound’s carbonyl (C=O) stretch (~1660–1680 cm⁻¹) aligns with benzamide derivatives in , though absence of C=S bands (~1240–1255 cm⁻¹) distinguishes it from thioamide-containing analogues .

- Unlike tautomeric triazole-thiones (e.g., compounds [7–9] in ), the target lacks S-H or tautomeric shifts, confirmed by stable NH bands (~3278–3414 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.